Ethylene glycol diglycidyl ether

Catalog No.
S590412
CAS No.
2224-15-9
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diglycidyl ether

CAS Number

2224-15-9

Product Name

Ethylene glycol diglycidyl ether

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2

InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N

SMILES

C1C(O1)COCCOCC2CO2

Synonyms

QUETOL 651;QUETOL 651, RESIN;ZERENEX ZX005288;1,2-bis(2,3-epoxypropoxy)-ethan;1,2-Bis(glycidyloxy)ethane;1,2-Ethanediol diglycidyl ether;1,2-ethanedioldiglycidylether;2-([2-(2-Oxiranylmethoxy)ethoxy]methyl)oxirane

Canonical SMILES

C1C(O1)COCCOCC2CO2

Biomaterial Crosslinking and Drug Delivery

EGDE is widely used as a crosslinking agent in the development of biomaterials for various biomedical applications. Its ability to form covalent bonds with functional groups in polymers like hydrogels, scaffolds, and nanoparticles allows for the creation of stable and tunable structures. These structures find applications in drug delivery, tissue engineering, and regenerative medicine. For instance, EGDE has been used to crosslink hyaluronic acid (HA) for injectable hydrogels for treating soft tissue defects. [] Additionally, EGDE can be used to conjugate drugs or other biomolecules to carriers, enabling targeted delivery and controlled release.

Surface Modification

EGDE's reactivity allows for the modification of various surfaces, introducing new functionalities or improving their properties. This modification can be achieved by attaching EGDE to the surface through its epoxide groups, creating a reactive platform for further conjugation with other molecules. Surface modification with EGDE finds applications in biosensors, cell culture substrates, and biocompatible implants.

Polymer Synthesis and Modification

EGDE can be used as a co-monomer in the synthesis of various polymers, imparting specific properties like crosslinking ability or improved hydrophilicity. Additionally, it can be used to modify pre-existing polymers by introducing reactive epoxide groups, enabling further functionalization or crosslinking. This approach allows for the tailoring of polymer properties for specific applications in areas like drug delivery, catalysis, and separation science.

Other Applications

EGDE also finds applications in other scientific research areas, including:

  • Electrochemical applications: As an additive in electrolytes for improving conductivity and stability. []
  • Forensic science: As a component in DNA extraction protocols.
  • Wastewater treatment: As an additive for enhancing flocculation and pollutant removal efficiency.

Ethylene glycol diglycidyl ether is an organic compound with the molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.2 g/mol. It is categorized as a glycidyl ether and is characterized by the presence of two epoxide groups, which are responsible for its reactivity. This compound is typically a colorless to pale yellow liquid and is known for its low viscosity, making it suitable for various applications in the chemical industry. Ethylene glycol diglycidyl ether is classified as an irritant and should be handled with care, using appropriate protective equipment such as gloves and fume hoods during manipulation .

  • In epoxy resin formulations: EGDGE acts as a reactive diluent, reducing the viscosity of the resin without compromising its final properties. During curing, the epoxy groups in EGDGE react with other components
Involving ethylene glycol diglycidyl ether are related to its epoxide groups. These groups can undergo ring-opening reactions in the presence of nucleophiles, such as amines, alcohols, or acids. The reactions can lead to the formation of various polyether structures or cross-linked networks when used in polymer formulations. Additionally, ethylene glycol diglycidyl ether can participate in curing reactions with hardeners or catalysts to produce thermosetting resins .

While ethylene glycol diglycidyl ether is primarily utilized in industrial applications, studies have indicated potential biological activities. Its cytotoxic effects have been observed in various cell lines, suggesting that it may pose risks to human health upon exposure. The compound's irritant properties can lead to skin and eye irritation, necessitating careful handling . Further research is needed to fully understand its biological interactions and long-term effects on human health.

Ethylene glycol diglycidyl ether can be synthesized through several methods:

  • Epoxidation of Ethylene Glycol: Ethylene glycol reacts with epichlorohydrin in the presence of a base catalyst to yield ethylene glycol diglycidyl ether.
  • Direct Etherification: The reaction of ethylene glycol with epoxide precursors under controlled conditions can also produce this compound.
  • Using Phosphorus Pentoxide: Ethylene glycol can react with phosphorus pentoxide to form an epoxy compound, which subsequently yields ethylene glycol diglycidyl ether upon further reaction .

Ethylene glycol diglycidyl ether has a wide range of applications across various industries:

  • Adhesives: Used as a reactive diluent in epoxy adhesives to enhance flexibility and adhesion properties.
  • Coatings: Incorporated into coatings for improved chemical resistance and durability.
  • Composites: Serves as a cross-linking agent in composite materials, enhancing mechanical properties.
  • Biomedical

Ethylene glycol diglycidyl ether shares structural similarities with several other compounds within the glycidyl ether family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Diglycidyl EtherC10H18O5C_{10}H_{18}O_5Contains three epoxide groups; higher molecular weight
Propylene Glycol Diglycidyl EtherC9H18O4C_9H_{18}O_4Derived from propylene glycol; different reactivity
Butylene Glycol Diglycidyl EtherC10H18O4C_10H_{18}O_4More hydrophobic; used in specialty applications

Uniqueness of Ethylene Glycol Diglycidyl Ether: Ethylene glycol diglycidyl ether is unique due to its specific two-epoxide structure that allows for versatile applications in both industrial and biomedical fields. Its low viscosity facilitates easy processing compared to other similar compounds, making it particularly valuable in adhesive and coating formulations .

Physical Description

Liquid

XLogP3

-0.7

UNII

5R860RS597

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 215 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 178 of 215 companies with hazard statement code(s):;
H302 (62.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (61.8%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2224-15-9
72207-80-8

Wikipedia

Ethylene glycol diglycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-09-13
1: Sarkar S, Moorehead C, Prudnikova K, Schauer CL, Penn LS, Marcolongo M.
Synthesis of macromolecular mimics of small leucine-rich proteoglycans with a
poly(ethylene glycol) core and chondroitin sulphate bristles. Carbohydr Polym.
2017 Jun 15;166:338-347. doi: 10.1016/j.carbpol.2017.02.083. Epub 2017 Feb 22.
PubMed PMID: 28385241.


2: Lai S, Ouyang X, Cai C, Xu W, Chen C, Chen X. Surface-imprinted microspheres
prepared by a template-oriented method for the chiral separation of amlodipine. J
Sep Sci. 2017 May;40(9):1869-1876. doi: 10.1002/jssc.201700076. Epub 2017 Mar 31.
PubMed PMID: 28256056.


3: Sun H, Jin X, Long N, Zhang R. Improved biodegradation of synthetic azo dye by
horseradish peroxidase cross-linked on nano-composite support. Int J Biol
Macromol. 2017 Feb;95:1049-1055. doi: 10.1016/j.ijbiomac.2016.10.093. Epub 2016
Oct 27. PubMed PMID: 27984149.


4: Zong W, Chen J, Han W, Chen J, Wang Y, Wang W, Cheng G, Ou L, Yu Y.
Preparation of chitosan/amino multiwalled carbon nanotubes nanocomposite beads
for bilirubin adsorption in hemoperfusion. J Biomed Mater Res B Appl Biomater.
2016 Nov 22. doi: 10.1002/jbm.b.33806. [Epub ahead of print] PubMed PMID:
27875037.

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